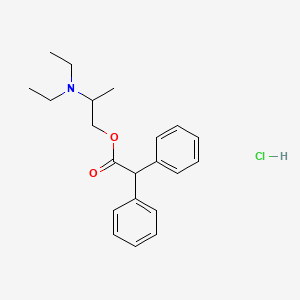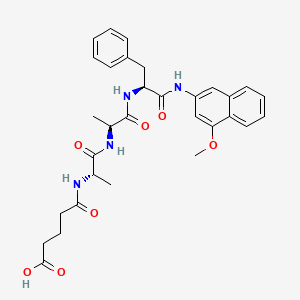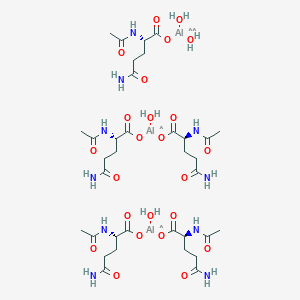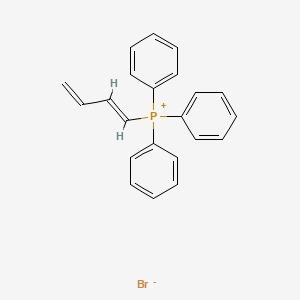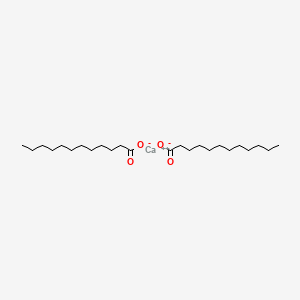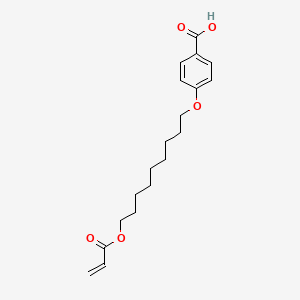
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid is an organic compound with the molecular formula C19H26O5 and a molecular weight of 334.407 g/mol . It is a derivative of benzoic acid, featuring an acryloyloxy group attached to a nonyl chain, which is further connected to the benzoic acid moiety. This compound is known for its applications in various fields, including materials science and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 9-(acryloyloxy)nonanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and an acid or base catalyst.
Polymerization: The acryloyloxy group can participate in free radical polymerization to form polymers.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Major Products Formed
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 4-hydroxybenzoic acid and 9-(acryloyloxy)nonanol.
Polymerization: Polymers with acryloyloxy functional groups.
Scientific Research Applications
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid has several scientific research applications:
Materials Science: Used in the synthesis of liquid crystalline polymers and networks.
Polymer Chemistry: Acts as a monomer in the production of functionalized polymers with specific properties.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Employed in the production of coatings, adhesives, and sealants due to its polymerizable acryloyloxy group.
Mechanism of Action
The mechanism of action of 4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid primarily involves its ability to undergo polymerization. The acryloyloxy group can form free radicals under appropriate conditions, leading to the formation of polymer chains. These polymers can exhibit unique properties such as liquid crystallinity, which can be exploited in various applications .
Comparison with Similar Compounds
Similar Compounds
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid: Similar structure but with a shorter hexyl chain.
4-((9-(Methacryloyloxy)nonyl)oxy)benzoic acid: Contains a methacryloyloxy group instead of an acryloyloxy group.
Uniqueness
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid is unique due to its specific chain length and the presence of the acryloyloxy group, which imparts distinct polymerization properties. The longer nonyl chain can influence the physical properties of the resulting polymers, such as flexibility and thermal stability .
Properties
Molecular Formula |
C19H26O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(9-prop-2-enoyloxynonoxy)benzoic acid |
InChI |
InChI=1S/C19H26O5/c1-2-18(20)24-15-9-7-5-3-4-6-8-14-23-17-12-10-16(11-13-17)19(21)22/h2,10-13H,1,3-9,14-15H2,(H,21,22) |
InChI Key |
XQOFAKKUAIAFDY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








